Ethyl 2-(mesitylamino)-2-oxoacetate
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Overview
Description
Ethyl 2-(mesitylamino)-2-oxoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a mesitylamino group, and an oxoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(mesitylamino)-2-oxoacetate typically involves the reaction of mesitylamine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent any side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Substitution: The ester group in this compound can be substituted with various nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Corresponding oxo compounds.
Reduction: Amine derivatives.
Substitution: Substituted esters or amides.
Scientific Research Applications
Ethyl 2-(mesitylamino)-2-oxoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 2-(mesitylamino)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Ethyl 2-(mesitylamino)-2-oxoacetate can be compared with other similar compounds, such as:
Ethyl 2-(phenylamino)-2-oxoacetate: This compound has a phenyl group instead of a mesityl group, which can lead to different chemical and biological properties.
Ethyl 2-(p-tolylamino)-2-oxoacetate: The presence of a p-tolyl group can influence the reactivity and applications of the compound.
Uniqueness: The presence of the mesitylamino group in this compound imparts unique steric and electronic properties, making it distinct from other similar compounds
Properties
IUPAC Name |
ethyl 2-oxo-2-(2,4,6-trimethylanilino)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-5-17-13(16)12(15)14-11-9(3)6-8(2)7-10(11)4/h6-7H,5H2,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJPCEAIDSDITR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C=C(C=C1C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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